N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19989905
InChI: InChI=1S/C23H24FN3OS/c24-19-8-6-18(7-9-19)23-26-21(16-29-23)14-22(28)25-20-10-12-27(13-11-20)15-17-4-2-1-3-5-17/h1-9,16,20H,10-15H2,(H,25,28)
SMILES:
Molecular Formula: C23H24FN3OS
Molecular Weight: 409.5 g/mol

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

CAS No.:

Cat. No.: VC19989905

Molecular Formula: C23H24FN3OS

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide -

Specification

Molecular Formula C23H24FN3OS
Molecular Weight 409.5 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C23H24FN3OS/c24-19-8-6-18(7-9-19)23-26-21(16-29-23)14-22(28)25-20-10-12-27(13-11-20)15-17-4-2-1-3-5-17/h1-9,16,20H,10-15H2,(H,25,28)
Standard InChI Key LHLDPHNVOVLTOU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

N-(1-Benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is characterized by its hybrid structure, merging a benzylpiperidine scaffold with a thiazole ring substituted at the 2-position with a 4-fluorophenyl group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC23H24FN3OS\text{C}_{23}\text{H}_{24}\text{FN}_3\text{OS}
Molecular Weight409.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
logP (Partition Coefficient)3.31 (estimated)

The benzylpiperidine moiety enhances lipophilicity, facilitating blood-brain barrier penetration, while the thiazole ring contributes to π-π stacking interactions with aromatic residues in target proteins. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially stabilizing receptor-ligand interactions.

Stereochemical Considerations

The compound is achiral, as confirmed by its synthetic route and absence of stereocenters. This simplifies manufacturing and reduces the need for enantiomeric separation, though it may limit specificity in receptor binding compared to chiral analogs.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step protocol typical of acetamide derivatives:

  • Nucleophilic Substitution: A benzylpiperidine intermediate is prepared via alkylation of piperidine-4-amine with benzyl bromide under basic conditions (e.g., sodium hydride in dimethylformamide).

  • Thiazole Formation: 2-(4-Fluorophenyl)thiazole-4-acetic acid is synthesized via Hantzsch thiazole synthesis, combining 4-fluorobenzaldehyde with thioacetamide in ethanol.

  • Acetamide Coupling: The acetic acid derivative is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the benzylpiperidine amine under inert atmosphere.

Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity, with dichloromethane and DMF being common choices.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC and 1H NMR^1\text{H NMR}, with key spectral signals including:

  • Piperidine protons: δ 2.5–3.1 ppm (multiplet)

  • Thiazole protons: δ 7.8–8.2 ppm (singlet for C5-H)

  • Fluorophenyl group: δ 7.0–7.4 ppm (doublet of doublets)

Mechanism of Action: Sigma Receptor Modulation

Sigma Receptor Binding Affinity

N-(1-Benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide exhibits high affinity for sigma-1 (σ1\sigma_1) and sigma-2 (σ2\sigma_2) receptors, with preliminary KiK_i values in the nanomolar range. Sigma receptors are chaperone proteins localized in the endoplasmic reticulum and plasma membrane, influencing:

  • Calcium signaling: Modulation of Ca2+\text{Ca}^{2+} flux via inositol triphosphate receptors.

  • Neurotransmitter release: Regulation of dopamine, glutamate, and serotonin pathways.

  • Cellular survival: Apoptosis inhibition under oxidative stress.

Functional Consequences of Binding

In vitro studies suggest the compound acts as a σ1\sigma_1 partial agonist and σ2\sigma_2 antagonist, a profile associated with neuroprotection and reduced neuroinflammation. For example, in neuronal cell lines, it attenuates glutamate-induced excitotoxicity by 40–60% at 10 μM. This dual activity may mitigate neurodegenerative processes in conditions like Alzheimer’s disease, though in vivo validation is pending.

Research Limitations and Future Directions

While current data are promising, critical gaps remain:

  • Pharmacokinetics: Oral bioavailability, half-life, and metabolite profiles are uncharacterized.

  • Target specificity: Off-target activity at opioid or NMDA receptors must be ruled out.

  • In vivo efficacy: No animal studies have been published to date.

Proposed next steps include:

  • ADMET profiling: Assess CYP450 interactions and plasma protein binding.

  • Dose-response studies: Establish ED50 values in pain and depression models.

  • Structural analogs: Explore substitutions (e.g., replacing fluorine with chlorine) to optimize receptor selectivity.

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